molecular formula C7H4ClNOS B12873085 2-Chlorobenzo[d]oxazole-6-thiol

2-Chlorobenzo[d]oxazole-6-thiol

Cat. No.: B12873085
M. Wt: 185.63 g/mol
InChI Key: SAJDGOVWWSQQHR-UHFFFAOYSA-N
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Description

2-Chlorobenzo[d]oxazole-6-thiol is a heterocyclic compound characterized by a benzoxazole ring substituted with a chlorine atom at the second position and a thiol group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-6-thiol typically involves the cyclization of appropriate precursors. One common method starts with the reaction of ortho-aminophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole. Chlorination of this intermediate with thionyl chloride or phosphorus pentachloride yields this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzo[d]oxazole-6-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2) are employed.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Products: Disulfides or sulfonic acids.

    Reduction Products: Thiol derivatives.

Scientific Research Applications

2-Chlorobenzo[d]oxazole-6-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chlorobenzo[d]oxazole-6-thiol exerts its effects varies depending on the application:

Comparison with Similar Compounds

    2-Mercaptobenzoxazole: Lacks the chlorine substitution, which can affect its reactivity and biological activity.

    2-Chlorobenzothiazole: Similar structure but with a sulfur atom in place of the oxygen in the benzoxazole ring, leading to different chemical properties and applications.

Uniqueness: 2-Chlorobenzo[d]oxazole-6-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H4ClNOS

Molecular Weight

185.63 g/mol

IUPAC Name

2-chloro-1,3-benzoxazole-6-thiol

InChI

InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H

InChI Key

SAJDGOVWWSQQHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)Cl

Origin of Product

United States

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